molecular formula C9H10N2O B1669052 Cinnamic acid, hydrazide CAS No. 3538-69-0

Cinnamic acid, hydrazide

Cat. No.: B1669052
CAS No.: 3538-69-0
M. Wt: 162.19 g/mol
InChI Key: MTWDGUWQZYXGTQ-UHFFFAOYSA-N
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Description

Cinnamic acid, hydrazide is an organic compound derived from cinnamic acid. It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to the cinnamic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamic acid, hydrazide can be synthesized through the reaction of cinnamic acid with hydrazine. This reaction typically occurs in an aqueous medium at elevated temperatures (around 363 K) and takes about 1.0 to 2.5 hours . Ion-exchange resins with basic properties, such as AV-17-8 and AN-31, have been found to be effective catalysts for this process .

Industrial Production Methods: Industrial production of this compound often involves the use of ion-exchange resin catalysts to enhance the efficiency and yield of the reaction. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Cinnamic acid, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides.

Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cinnamic acid, hydrazide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to promote the assembly of tubulin protofilaments, leading to the stagnation of the G2/M phase cell cycle in cancer cells . This disruption of cell division ultimately results in apoptosis, or programmed cell death, of the cancer cells.

Comparison with Similar Compounds

Cinnamic acid, hydrazide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse biological activities. Its structural versatility allows for modifications that can enhance its efficacy in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and diverse reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new therapeutic agents.

Properties

IUPAC Name

3-phenylprop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-7H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWDGUWQZYXGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294768
Record name 3-Phenyl-2-propenoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3538-69-0
Record name 3-Phenyl-2-propenoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3538-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-2-propenoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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